molecular formula C12H21NO3 B6236184 tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1934865-39-0

tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6236184
CAS No.: 1934865-39-0
M. Wt: 227.3
InChI Key:
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Description

tert-Butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C12H21NO3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or methanol and may require specific temperatures and catalysts to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve scaling up the reaction conditions and optimizing them for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new synthetic pathways and the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure makes it a useful tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness: tert-Butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the rings. This combination of features gives it distinct reactivity and makes it valuable for various applications in research and industry .

Properties

CAS No.

1934865-39-0

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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